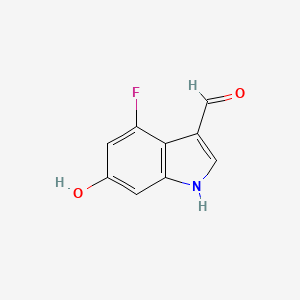

4-Fluoro-6-hydroxyindole-3-carboxaldehyde

Description

Contextual Significance of the Indole (B1671886) Scaffold in Contemporary Chemical Research

The indole nucleus is a privileged heterocyclic structure that forms the foundation for a vast array of biologically active compounds. nih.govijpsr.com Its presence in numerous natural products, alkaloids, and pharmaceuticals underscores its importance in medicinal chemistry. nih.gov The indole scaffold is considered a versatile building block in drug discovery due to its ability to engage in various biological interactions and serve as a framework for diverse pharmacological activities. mdpi.comnih.govresearchgate.net

Researchers have successfully developed indole derivatives with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. nih.govmdpi.com The structural versatility of the indole ring allows for the introduction of various substituents, which can significantly modulate the biological and physicochemical properties of the resulting molecules. mdpi.com This adaptability has made the indole scaffold a focal point for the design of new chemical entities (NCEs) aimed at addressing complex healthcare challenges. ijpsr.com

Table 1: Examples of Marketed Drugs Featuring the Indole Scaffold

| Drug Name | Therapeutic Application |

|---|---|

| Indomethacin | Nonsteroidal anti-inflammatory drug (NSAID) mdpi.com |

| Sunitinib | Anticancer (Tyrosine kinase inhibitor) mdpi.com |

| Yohimbine | Treatment of sexual dysfunction nih.gov |

The Unique Role of Fluorine, Hydroxyl, and Aldehyde Moieties in 4-Fluoro-6-hydroxyindole-3-carboxaldehyde

The specific substitution pattern of this compound endows it with a unique combination of chemical properties. Each functional group—fluorine, hydroxyl, and aldehyde—plays a distinct role in modulating the molecule's potential reactivity, biological activity, and physical characteristics.

Fluorine Moiety: The incorporation of fluorine atoms into organic molecules is a powerful strategy in medicinal chemistry to enhance pharmacological properties. researchgate.netnih.gov The presence of a fluorine atom at the C4 position of the indole ring can profoundly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov Fluorine's high electronegativity can alter the electronic properties of the indole ring, potentially increasing the acidity of the N-H proton and affecting hydrogen bonding capabilities. nih.gov This strategic fluorination can lead to improved cell penetration and can delay drug metabolism by blocking sites susceptible to oxidative processes. nih.gov

Hydroxyl Moiety: The hydroxyl group at the C6 position is a critical functional group frequently found in biologically important molecules. researchgate.net It can act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to enzymes and receptors. researchgate.net The position of the hydroxyl group on the indole ring is known to be a key determinant of biological activity. nih.gov For instance, studies on psilocin analogs have shown that the location of the hydroxyl group significantly affects 5-HT2A receptor agonistic activity. nih.gov Furthermore, hydroxyl groups on an indole ring can confer antioxidant properties by neutralizing free radicals. ontosight.ai

Aldehyde Moiety: The carboxaldehyde group at the C3 position is a versatile chemical handle that serves as a key intermediate in organic synthesis. researchgate.netekb.eg This functional group readily participates in various chemical transformations, including C-C and C-N coupling reactions, condensations, and reductions. researchgate.netekb.eg This reactivity allows for the elaboration of the indole scaffold into more complex molecular architectures, making indole-3-carboxaldehydes important precursors for the synthesis of diverse heterocyclic derivatives and biologically active compounds, including indole alkaloids. researchgate.net For example, it can be condensed with amino acids or aminophenols to form novel heterocyclic Schiff bases with potential antimicrobial and other biological activities. nih.gov

Table 2: Functional Group Contributions in this compound

| Functional Group | Position | Potential Roles and Effects |

|---|---|---|

| Fluorine | C4 | Enhances metabolic stability and lipophilicity; modulates electronic properties and binding affinity. nih.govnih.gov |

| Hydroxyl | C6 | Acts as hydrogen bond donor/acceptor; influences receptor binding and antioxidant activity. researchgate.netnih.govontosight.ai |

Scope and Research Objectives for this compound Investigations

Given the functional attributes of its constituent moieties, research into this compound is likely to be directed toward several key areas. The primary objectives would be to synthesize the compound and explore its potential as a building block for more complex molecules and to investigate its intrinsic biological activities.

Synthetic Chemistry Objectives:

Development of Synthetic Pathways: A primary goal would be to establish efficient and regioselective synthetic routes to this compound, as its specific substitution pattern may present synthetic challenges.

Elaboration into Novel Derivatives: Utilizing the reactive aldehyde group, researchers would aim to synthesize a library of derivatives, such as Schiff bases, imines, and other heterocyclic systems, to explore a wider chemical space. nih.gov

Medicinal Chemistry and Chemical Biology Objectives:

Anticancer and Kinase Inhibition Screening: Fluorinated and hydroxylated indoles are known to exhibit anticancer properties. mdpi.com Therefore, a key objective would be to screen the compound and its derivatives for cytotoxicity against various cancer cell lines and for inhibitory activity against specific protein kinases.

Neuroreceptor Binding Assays: The presence and position of the hydroxyl and fluoro groups suggest potential interactions with neuroreceptors. nih.gov Investigations could target its binding affinity and functional activity at serotonin (B10506) or other central nervous system receptors.

Antimicrobial and Anti-inflammatory Evaluation: The indole scaffold is a common feature in antimicrobial and anti-inflammatory agents. mdpi.comnih.gov Research would involve screening the compound for activity against a panel of bacteria and fungi and evaluating its potential to modulate key inflammatory pathways.

Development of Fluorescent Probes: Certain indole derivatives serve as fluorescent probes for biological imaging. chemimpex.commedchemexpress.com An objective could be to investigate the photophysical properties of this compound and its potential use in developing probes for specific analytes or cellular environments.

Structure

3D Structure

Properties

Molecular Formula |

C9H6FNO2 |

|---|---|

Molecular Weight |

179.15 g/mol |

IUPAC Name |

4-fluoro-6-hydroxy-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C9H6FNO2/c10-7-1-6(13)2-8-9(7)5(4-12)3-11-8/h1-4,11,13H |

InChI Key |

SRFJKSXZKAYIOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C2C=O)F)O |

Origin of Product |

United States |

Reactivity and Derivatization of 4 Fluoro 6 Hydroxyindole 3 Carboxaldehyde

Chemical Transformations Involving the Carboxaldehyde Moiety of 4-Fluoro-6-hydroxyindole-3-carboxaldehyde

The carboxaldehyde group at the C-3 position of the indole (B1671886) ring is a versatile handle for a variety of chemical transformations. Its reactivity is influenced by the electron-donating nature of the indole nitrogen, which can be modulated by the substituents on the benzene (B151609) ring portion of the indole nucleus.

The aldehyde functionality is expected to readily undergo condensation reactions with various nucleophiles. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, providing access to a wide array of complex molecular architectures.

Knoevenagel Condensation: In the presence of a basic catalyst, this compound would likely react with active methylene (B1212753) compounds such as malononitrile (B47326) or ethyl cyanoacetate. The electron-withdrawing nature of the fluorine at C-4 and the potential for hydrogen bonding with the C-6 hydroxyl group could influence the reactivity of the aldehyde.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) would provide a route to C-3 substituted indoles with a vinyl linkage. The choice of the ylide would determine the nature of the substituent introduced.

Henry Reaction: The condensation with nitroalkanes, such as nitromethane, under basic conditions (Henry reaction) is anticipated to yield β-nitroalcohols, which are valuable synthetic intermediates.

A representative condensation reaction of a related indole-3-carboxaldehyde (B46971) is shown in the table below.

| Reactant | Reagent | Conditions | Product | Yield (%) |

| 1H-Indole-3-carboxaldehyde | Malononitrile | Piperidine, Ethanol, Reflux | 2-(1H-indol-3-ylmethylene)malononitrile | Not Reported |

Table 1: Example of a Condensation Reaction with an Indole-3-carboxaldehyde.

The oxidation state of the carboxaldehyde group can be readily altered to afford either a carboxylic acid or an alcohol, respectively.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-fluoro-6-hydroxyindole-3-carboxylic acid. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) could be employed. The choice of oxidant would need to consider the potential for oxidation of the electron-rich indole ring or the phenolic hydroxyl group. Selective oxidation might be achievable under specific conditions. For instance, oxidation of indole-3-carboxaldehyde to indole-3-carboxylic acid has been achieved using sodium periodate (B1199274) catalyzed by a manganese porphyrin complex.

Reduction: Reduction of the aldehyde to the primary alcohol, (4-fluoro-6-hydroxy-1H-indol-3-yl)methanol, can be accomplished using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this transformation. More potent reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, although care must be taken to avoid reduction of other functional groups. It has been noted that indole-3-carbaldehyde can be reduced to a minor extent to indole-3-carbinol.

| Starting Material | Reagent | Product |

| Indole-3-carboxaldehyde | Sodium borohydride | Indole-3-methanol |

| Indole-3-carboxaldehyde | Silver (I) oxide | Indole-3-carboxylic acid |

Table 2: Examples of Oxidation and Reduction of Indole-3-carboxaldehyde.

The carbonyl group of the aldehyde is a prime site for the formation of C=N double bonds through condensation with primary amines and hydroxylamine (B1172632).

Imine (Schiff Base) Formation: The reaction with primary amines will likely lead to the formation of imines, also known as Schiff bases. These derivatives are valuable for their biological activities and as intermediates for further synthetic transformations. The reaction is typically acid-catalyzed and involves the removal of water.

Oxime Formation: Condensation with hydroxylamine (NH₂OH) is expected to produce the corresponding oxime, this compound oxime. Oximes can exist as syn and anti isomers and are important synthetic intermediates. For example, the synthesis of (Z)-N-hydroxy-1-(1H-indole-3-yl)methanimine has been achieved via a condensation reaction with hydroxylamine hydrochloride.

| Reactant | Reagent | Conditions | Product |

| 1H-Indole-3-carboxaldehyde | Hydroxylamine hydrochloride, Sodium hydroxide | 0-27 °C, 2-4 h | (Z)-N-hydroxy-1-(1H-indole-3-yl)methanimine |

| 1-Methyl-1H-indole-3-carbaldehyde | Hydroxylamine hydrochloride, Sodium hydroxide | 0-5 °C, 4 h | (Z)-N-hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine |

Table 3: Examples of Oxime Formation from Indole-3-carboxaldehydes.

Reactions at the Hydroxyl Group (C-6) of this compound

The phenolic hydroxyl group at the C-6 position offers another site for derivatization, allowing for the introduction of various functional groups through etherification and esterification, or for its temporary masking using protecting groups.

Etherification: The hydroxyl group is expected to undergo etherification upon treatment with alkyl halides or sulfates in the presence of a base (Williamson ether synthesis). For example, reaction with methyl iodide in the presence of a base like potassium carbonate would yield 4-fluoro-6-methoxyindole-3-carboxaldehyde. The choice of base and solvent would be crucial to optimize the reaction and avoid N-alkylation of the indole ring.

Esterification: Ester derivatives can be prepared by reacting the hydroxyl group with acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. For instance, reaction with acetic anhydride (B1165640) would yield 4-fluoro-3-formyl-1H-indol-6-yl acetate.

In multi-step syntheses, it is often necessary to protect the reactive hydroxyl group to prevent it from interfering with reactions at other sites of the molecule.

Protection: A variety of protecting groups for phenols are available. Common choices include benzyl (B1604629) ethers (formed using benzyl bromide and a base), which are stable to many reaction conditions and can be removed by hydrogenolysis. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are also widely used and can be introduced using the corresponding silyl chloride and a base like imidazole.

Deprotection: The choice of deprotection method depends on the protecting group used. Benzyl ethers are typically cleaved by catalytic hydrogenation (e.g., H₂, Pd/C). Silyl ethers are commonly removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).

The strategic application of these protection and deprotection steps would allow for the selective modification of other parts of the this compound molecule. The development of chemoselective methods that are tolerant of various functional groups is an important aspect of modern organic synthesis.

| Protection Reaction | Reagent | Deprotection Reaction | Reagent |

| Formation of Benzyl Ether | Benzyl bromide, Base (e.g., K₂CO₃) | Hydrogenolysis | H₂, Pd/C |

| Formation of TBDMS Ether | TBDMS-Cl, Imidazole | Fluoride-mediated cleavage | TBAF |

Table 4: Common Protection and Deprotection Strategies for Phenolic Hydroxyl Groups.

Electrophilic Aromatic Substitution and Directed Metalation on the Indole Core of this compound

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack. The position of substitution is heavily influenced by the electronic and steric effects of the existing substituents. In this compound, the benzene portion of the indole ring is substituted with a fluorine atom at the C4 position and a hydroxyl group at the C6 position. The pyrrole (B145914) ring contains a carboxaldehyde group at the C3 position.

Electrophilic Aromatic Substitution (EAS):

The indole ring system is a π-excessive heterocycle, making it highly reactive towards electrophiles. The preferred site of electrophilic attack is generally the C3 position. However, since this position is already substituted with a carboxaldehyde group, electrophilic substitution will be directed to other positions on the indole ring.

The directing effects of the substituents on the benzene ring must be considered. The hydroxyl group at C6 is a strong activating group and an ortho-, para-director. The fluorine atom at C4 is a deactivating group (due to its electronegativity) but also an ortho-, para-director (due to its lone pairs). The interplay of these groups, along with the deactivating effect of the C3-carboxaldehyde on the pyrrole ring, influences the regioselectivity of EAS reactions.

Considering the directing effects, the most likely positions for electrophilic attack are C5 and C7, which are ortho to the strongly activating hydroxyl group. Between these two, the C5 position is also para to the fluorine atom and meta to the aldehyde group, while the C7 position is ortho to the fluorine. Steric hindrance from the adjacent fluorine atom might disfavor attack at C7. Nitration of 5-hydroxyindoles, for example, has been shown to occur at the C4 and C6 positions. niscpr.res.in

Directed Metalation:

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings, where a directed metalation group (DMG) guides the deprotonation of an adjacent position by an organolithium reagent. wikipedia.orgorganic-chemistry.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles.

In this compound, the hydroxyl group at C6 can act as a DMG. After deprotonation of the hydroxyl group with a suitable base (e.g., n-butyllithium), the resulting lithium alkoxide can direct a second deprotonation (metalation) at the ortho C5 or C7 position. The regioselectivity between C5 and C7 would be influenced by the acidity of the respective protons and steric factors. The fluorine at C4 might increase the acidity of the C5 proton through an inductive effect. The aldehyde at C3 and the indole nitrogen can also influence the regiochemistry of metalation. harvard.eduacs.org

Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.comyoutube.com For this compound to participate in such reactions, it typically needs to be converted into a suitable derivative, such as a halide or a triflate.

Given the presence of a hydroxyl group at the C6 position, a common strategy would be its conversion to a triflate (–OTf), which is an excellent leaving group in palladium-catalyzed couplings like the Suzuki, Stille, Heck, and Buchwald-Hartwig reactions. This would allow for the introduction of various aryl, heteroaryl, alkyl, or amino groups at the C6 position.

Alternatively, if a halogen atom were introduced at a specific position (e.g., C5 or C7) via electrophilic halogenation, that position could then serve as a handle for cross-coupling reactions. nih.govnih.gov The fluorine atom at C4 is generally unreactive in standard palladium-catalyzed cross-coupling reactions.

The aldehyde at C3 can also be a site for certain coupling reactions. For instance, it can be converted to other functional groups that are amenable to cross-coupling. nih.govmdpi.comresearchgate.net

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

Chemoselectivity:

The presence of multiple reactive sites—the N-H of the indole, the O-H of the phenol, the aldehyde, and the aromatic ring—necessitates careful control of reaction conditions to achieve chemoselectivity. rsc.orgaalto.fi For example, acylation or alkylation could occur at the indole nitrogen, the phenolic oxygen, or even on the aromatic ring under Friedel-Crafts conditions. The choice of base and electrophile is crucial. A soft electrophile might preferentially react at the more nucleophilic indole nitrogen, while a hard electrophile might favor the phenolic oxygen. The aldehyde group can undergo nucleophilic addition, which can compete with reactions at other sites.

Regioselectivity:

As discussed in the context of EAS and DoM, regioselectivity is a key consideration. In electrophilic substitutions, the outcome is determined by the combined directing effects of the fluoro, hydroxy, and carboxaldehyde groups. nih.govbeilstein-journals.orguni-muenchen.de For instance, in intramolecular cyclizations of 4-substituted indoles, the reaction can be directed to either the C3 or C5 position depending on the catalyst and reaction conditions. nih.govbeilstein-journals.org

Stereoselectivity:

Stereoselectivity becomes relevant when a new chiral center is created. For example, if the aldehyde at C3 undergoes a nucleophilic addition with a prochiral nucleophile, or if a reaction at another position creates a stereocenter, the stereochemical outcome would depend on the reaction mechanism and any chiral catalysts or auxiliaries used. While the provided outline does not detail specific reactions that would generate stereocenters, it is an important consideration in the derivatization of this molecule.

Computational and Theoretical Investigations of 4 Fluoro 6 Hydroxyindole 3 Carboxaldehyde

Quantum Chemical Calculations on the Electronic Structure and Reactivity of 4-Fluoro-6-hydroxyindole-3-carboxaldehyde

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. researchgate.net For indole (B1671886) derivatives, these methods can predict geometric parameters, electronic distribution, and spectroscopic characteristics with a high degree of accuracy.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com

A hypothetical FMO analysis would likely reveal a HOMO that is significantly influenced by the fused ring system and the hydroxyl group, while the LUMO would be centered on the electron-deficient carboxaldehyde and the fluorinated part of the benzene (B151609) ring. The energy gap would provide insights into its kinetic stability and potential for participating in chemical reactions. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Indole-3-carboxaldehyde (B46971) | ~ -6.2 | ~ -1.8 | ~ 4.4 |

| 6-Hydroxyindole-3-carboxaldehyde | ~ -5.9 | ~ -1.6 | ~ 4.3 |

| 4-Fluoroindole-3-carboxaldehyde | ~ -6.4 | ~ -2.1 | ~ 4.3 |

| This compound | ~ -6.1 | ~ -1.9 | ~ 4.2 |

| Note: These are estimated values based on general principles of substituent effects on indole rings and are for illustrative purposes. |

Electrostatic Potential Maps and Charge Distribution in this compound

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying regions prone to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atom of the hydroxyl group and the oxygen atom of the carboxaldehyde group, making them potential sites for hydrogen bonding. researchgate.net The hydrogen atom of the hydroxyl group and the indole N-H would exhibit positive potential. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. The aldehyde proton would be a site of positive potential. Understanding this charge distribution is crucial for predicting non-covalent interactions with biological macromolecules. rsc.org

Prediction of Spectroscopic Properties of this compound

Theoretical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. For indole derivatives, DFT calculations have been shown to provide results that are in good agreement with experimental data. nih.govresearchgate.net

Predicted ¹H and ¹³C NMR spectra would be influenced by the electronic environment of each nucleus. The fluorine atom at position 4 would likely cause a downfield shift for adjacent protons and carbons, while the hydroxyl group at position 6 would have the opposite effect. The aldehyde proton would appear as a distinct singlet at a downfield chemical shift.

The UV-Vis spectrum of indoles typically shows two main absorption bands corresponding to π-π* transitions. The positions of these bands are sensitive to the nature and position of substituents on the indole ring. The presence of the fluoro and hydroxyl groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent indole-3-carboxaldehyde. nih.gov

Molecular Docking and Dynamics Simulations with this compound and its Analogs

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the interaction of a small molecule (ligand) with a biological target, such as a protein or enzyme. ajchem-a.com

Prediction of Binding Modes and Affinities for this compound with Biomolecular Targets

Indole-3-carboxaldehyde derivatives have been investigated as inhibitors of various enzymes. grafiati.com Molecular docking studies can predict the preferred binding orientation of this compound within the active site of a target protein. The binding affinity, often expressed as a docking score, can be estimated based on the intermolecular interactions formed.

Table 2: Potential Biomolecular Targets for Indole-3-carboxaldehyde Derivatives and Key Interacting Residues

| Target Protein | Potential Interacting Residues | Type of Interaction |

| Protein Kinases | Asp, Glu, Lys, Ser, Thr | Hydrogen Bonding, Electrostatic |

| Dihydrofolate Reductase | Asp, Ser, Tyr | Hydrogen Bonding |

| Tubulin | Cys, Asn, Thr | Hydrogen Bonding, Hydrophobic |

| Note: This table is illustrative and based on docking studies of various indole derivatives. Specific interactions for this compound would require dedicated docking simulations. |

Conformational Analysis and Stability of this compound

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its biological activity. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the carboxaldehyde group to the indole ring. nih.gov

Computational studies can determine the most stable conformers and the energy barriers between them. It is generally observed in indole-3-carboxaldehydes that the conformer where the aldehyde group is oriented away from the N-H group is more stable due to reduced steric hindrance. The presence of the 4-fluoro and 6-hydroxy substituents is unlikely to significantly alter this preference but may influence the planarity of the molecule. The stability of different conformers can impact the molecule's ability to fit into a specific binding site.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies on this compound and Related Indole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in modern drug discovery and materials science. nih.gov These computational techniques aim to establish a mathematical correlation between the structural or property descriptors of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov For this compound and related indole scaffolds, QSAR and QSPR models can elucidate the key molecular features that govern their behavior.

In a typical QSAR/QSPR study involving indole derivatives, a dataset of compounds with varying substituents on the indole ring would be compiled. For each compound, a range of molecular descriptors would be calculated. These descriptors can be categorized as follows:

Electronic Descriptors: These pertain to the electron distribution within the molecule and include parameters such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, van der Waals volume, and surface area.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the partition coefficient (logP) being the most common.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, reflecting its connectivity and branching.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a predictive model. For instance, a hypothetical QSAR model for a series of indole derivatives might reveal that the biological activity is positively correlated with the hydrophobicity of the substituent at a particular position and negatively correlated with its steric bulk. Such a model for this compound and its analogs could guide the synthesis of new derivatives with enhanced activity. nih.gov

| Descriptor Type | Example Descriptors for Indole Scaffolds | Potential Impact on Activity/Property |

| Electronic | HOMO/LUMO energies, Dipole Moment, Mulliken Charges | Influences reactivity, polarity, and intermolecular interactions. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Affects binding affinity to target proteins and solubility. |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Governs membrane permeability and distribution in biological systems. |

| Topological | Wiener Index, Balaban J Index, Kier & Hall Connectivity Indices | Encodes information about molecular size, shape, and branching. |

Mechanistic Insights into Reactions of this compound via Computational Approaches

Computational chemistry offers a powerful lens through which to view the intricate details of chemical reactions at the molecular level. umn.edu For this compound, computational methods can be used to elucidate reaction mechanisms, predict the feasibility of synthetic routes, and understand the factors controlling product selectivity. researchgate.net Density Functional Theory (DFT) is a widely used method for these types of investigations due to its balance of accuracy and computational cost. umn.edu

A computational study of a reaction involving this compound, such as an electrophilic aromatic substitution or a condensation reaction at the aldehyde group, would typically involve the following steps:

Reactant and Product Optimization: The three-dimensional structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Searching: The transition state (TS) is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Various algorithms are used to locate the TS structure.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is the correct one for the reaction of interest.

By calculating the energies of the reactants, transition states, and products, a potential energy surface for the reaction can be constructed. This provides valuable information about the reaction's thermodynamics (the relative energies of reactants and products) and kinetics (the height of the energy barrier). For example, computational studies could predict whether a reaction on the indole ring of this compound would preferentially occur at a specific position and explain the underlying electronic and steric reasons for this selectivity. rsc.orgresearchgate.net

| Computational Step | Purpose | Information Gained |

| Geometry Optimization | Find the most stable 3D structure of molecules. | Bond lengths, bond angles, and dihedral angles of reactants, products, and intermediates. |

| Transition State Search | Locate the highest energy point on the reaction pathway. | The structure of the transition state and the activation energy of the reaction. |

| Frequency Analysis | Characterize the nature of the optimized structures. | Confirmation of minima (reactants, products) and saddle points (transition states). |

| IRC Calculation | Connect the transition state to the reactants and products. | Validation of the reaction pathway. |

In Silico Design and Virtual Screening of Novel Derivatives of this compound

The insights gained from QSAR/QSPR studies and mechanistic investigations can be leveraged for the in silico design and virtual screening of novel derivatives of this compound with improved properties. nih.gov This process involves computationally generating a library of virtual compounds and then evaluating their potential before committing to their synthesis.

The design of new derivatives can be guided by the established structure-activity relationships. For example, if a QSAR model indicates that increased electron-donating character at a certain position enhances activity, new derivatives with substituents that possess this property can be designed.

Once a virtual library of derivatives is created, it can be subjected to virtual screening. This can take several forms:

Ligand-Based Virtual Screening: This approach uses the information from known active compounds. If a pharmacophore model (a 3D arrangement of essential features for activity) has been developed for a set of indole derivatives, the virtual library can be screened to identify compounds that match this pharmacophore.

Structure-Based Virtual Screening: If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be used. nih.gov This technique predicts the preferred orientation of a ligand when bound to a target and estimates the strength of the interaction. Derivatives of this compound that are predicted to bind strongly to the target would be prioritized for synthesis.

Following virtual screening, the most promising candidates can be further evaluated in silico for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This helps to identify compounds with a higher likelihood of success in later stages of development. nih.gov

| Screening Method | Basis | Application to this compound Derivatives |

| Ligand-Based | Based on the properties of known active molecules. | Designing derivatives that share key features with highly active indole compounds. |

| Structure-Based | Based on the 3D structure of the biological target. | Docking virtual derivatives into the active site of a target protein to predict binding affinity. |

| ADME Prediction | Based on computational models for pharmacokinetic properties. | Filtering out derivatives with predicted poor absorption or metabolic instability. |

An extensive search of publicly available scientific literature and databases did not yield any specific studies on the biological activity or mechanistic insights of the chemical compound "this compound." Consequently, there is no information available to populate the requested sections and subsections of the article as outlined.

The lack of data pertains to all the specified areas of inquiry, including:

In Vitro Biological Screening: No studies were found detailing enzyme inhibition or activation, receptor binding assays, cellular assays (such as reporter gene assays, cell proliferation, or apoptosis), or its antimicrobial, antiviral, or antiparasitic potential.

In Vivo Efficacy and Pharmacodynamics: No research was identified concerning disease model studies in preclinical animal models.

Therefore, it is not possible to generate the requested article with detailed research findings and data tables for "this compound" at this time. This compound may be a novel or relatively unstudied substance, a synthetic intermediate, or a compound that has not been the subject of published biological research.

Biological Activity and Mechanistic Insights of 4 Fluoro 6 Hydroxyindole 3 Carboxaldehyde Non Clinical Focus

In Vivo Efficacy and Pharmacodynamics of 4-Fluoro-6-hydroxyindole-3-carboxaldehyde in Animal Models

Investigating Target Engagement and Biomarker Modulation by this compound in Animal Systems

Detailed studies specifically investigating the target engagement and biomarker modulation of this compound in animal models are not extensively available in the public domain. However, the broader class of indole-3-carboxaldehyde (B46971) derivatives has been evaluated for various biological activities, suggesting potential avenues for target engagement. For instance, Schiff base derivatives of indole-3-carboxaldehyde have been synthesized and evaluated for their antimicrobial activity and have shown the ability to be labeled with technetium-99m for imaging in tumor-bearing mice, indicating engagement with biological targets in vivo. nih.gov

The introduction of a fluorine atom can significantly enhance metabolic stability and binding affinity to target proteins. nih.gov Therefore, it is plausible that this compound could engage with targets where its non-fluorinated or differently substituted counterparts have shown activity, potentially with altered potency or selectivity. The evaluation of its effects on specific biomarkers would be contingent on the therapeutic area of interest, which for many indole (B1671886) derivatives includes oncology, inflammation, and infectious diseases. nih.govresearchgate.net

Pharmacokinetic Profiling of this compound in Animal Systems (Absorption, Distribution, Metabolism, Excretion - ADME)

Specific ADME data for this compound in animal systems is not readily found in published literature. However, general pharmacokinetic properties of related compounds can provide some insights. For example, stability studies of Schiff base derivatives of indole-3-carboxaldehyde have shown them to be stable under physiological conditions for over 24 hours, with a relatively short biological half-life in blood circulation. nih.gov

The fluorine substitution in this compound is expected to influence its pharmacokinetic profile. Fluorine can increase lipophilicity, which may enhance membrane permeability and absorption. nih.gov Furthermore, the C-F bond is highly stable, which can block metabolic pathways at the site of fluorination, potentially leading to a longer half-life and altered metabolite profiles compared to its non-fluorinated analog. The hydroxyl group may serve as a site for phase II metabolism, such as glucuronidation or sulfation, facilitating excretion.

Table 1: Predicted ADME Properties of this compound based on Analogous Compounds

| Pharmacokinetic Parameter | Predicted Property for this compound | Rationale based on Analogous Compounds |

| Absorption | Potentially enhanced oral bioavailability | Increased lipophilicity due to fluorine substitution may improve membrane permeability. nih.gov |

| Distribution | Likely to distribute into tissues | Indole derivatives are known to interact with various biological targets. nih.gov |

| Metabolism | Potential for Phase II conjugation at the hydroxyl group. Blocked metabolism at the 4-position. | Hydroxyl groups are common sites for glucuronidation/sulfation. The C-F bond is resistant to metabolic cleavage. nih.gov |

| Excretion | Likely excreted via renal and/or biliary routes after metabolism | Metabolites are generally more water-soluble to facilitate elimination. |

This table is predictive and not based on direct experimental data for the specified compound.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. researchgate.net

Influence of Fluorine Substitution on Biological Activity of this compound Analogs

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. nih.govresearchgate.net The fluorine atom in this compound can influence its properties in several ways:

Electronic Effects: Fluorine is a highly electronegative atom, which can alter the electron distribution of the indole ring, thereby affecting its binding interactions with target proteins.

Metabolic Stability: The carbon-fluorine bond is very strong and resistant to cleavage, which can prevent metabolic degradation at the 4-position, leading to increased bioavailability and duration of action. nih.gov

Binding Interactions: Fluorine can participate in hydrogen bonding and other non-covalent interactions with protein residues, potentially increasing binding affinity.

Studies on other fluorinated indoles have demonstrated enhanced biological activities, such as anticancer and antimicrobial effects, when compared to their non-fluorinated counterparts. researchgate.net

Role of Hydroxyl and Carboxaldehyde Moieties in the Bioactivity of this compound

The hydroxyl and carboxaldehyde groups are crucial for the biological activity of many indole derivatives. unife.itresearchgate.net

Hydroxyl Group: The hydroxyl group at the 6-position can act as both a hydrogen bond donor and acceptor, which is often critical for target binding. Its position on the benzene (B151609) ring of the indole nucleus can influence selectivity for different biological targets. In some indole derivatives, the presence and position of hydroxyl groups are directly correlated with their antioxidant activity. unife.it

Carboxaldehyde Group: The indole-3-carboxaldehyde moiety is a versatile scaffold. researchgate.netresearchgate.net The aldehyde group is a key pharmacophore that can participate in various interactions with biological targets. It also serves as a synthetic handle for the creation of more complex derivatives, such as Schiff bases, which have shown a wide range of biological activities including antimicrobial and anticancer properties. nih.govderpharmachemica.com

Exploration of Indole Core Modifications for Enhanced Biological Response of this compound Derivatives

Modifications to the indole core of this compound could further enhance its biological response. Potential modifications include:

Substitution at the N1-position: Alkylation or arylation at the indole nitrogen can significantly impact biological activity.

Modification of the Carboxaldehyde Group: Conversion of the aldehyde to other functional groups like an oxime, hydrazone, or a more complex heterocyclic ring can lead to new compounds with different biological profiles. researchgate.net

Alteration of the Substitution Pattern: Moving the fluoro or hydroxyl groups to other positions on the indole ring would likely result in significant changes in activity and selectivity, providing valuable SAR data.

Table 2: Summary of Structure-Activity Relationships for Indole Derivatives

| Structural Moiety | General Role in Bioactivity | Potential Impact on this compound |

| Indole Core | Privileged scaffold, mimics peptide structures. nih.gov | Provides the fundamental structure for biological interactions. |

| 4-Fluoro Substituent | Enhances metabolic stability and binding affinity. nih.gov | May increase potency and duration of action. |

| 6-Hydroxy Group | Hydrogen bonding, potential for antioxidant activity. unife.it | Critical for target binding and may contribute to specific bioactivities. |

| 3-Carboxaldehyde Group | Pharmacophore, synthetic handle for derivatization. researchgate.netresearchgate.net | Key for interaction with biological targets and for creating analogs. |

This table represents generalized SAR principles for indole derivatives.

Elucidation of Molecular Mechanisms of Action for this compound

The precise molecular mechanism of action for this compound has not been specifically elucidated in the available literature. However, based on the activities of related indole-3-carboxaldehyde derivatives, several potential mechanisms can be hypothesized. Many indole derivatives exert their effects through interaction with a variety of protein targets. nih.gov

For example, various indole derivatives have been shown to act as:

Enzyme Inhibitors: Targeting enzymes such as kinases, which are crucial in cell signaling pathways and are often dysregulated in cancer. nih.gov

Receptor Modulators: Interacting with nuclear receptors or G-protein coupled receptors.

Antimicrobial Agents: Disrupting bacterial cell wall synthesis or other essential microbial processes. nih.gov

The presence of the fluorine atom and the specific substitution pattern of this compound would determine its specific molecular targets and the resulting biological response. Further research, including target identification and pathway analysis studies, would be necessary to fully elucidate its molecular mechanism of action.

Limited Research Data Available for this compound's Biological Activity and Mechanistic Insights

Extensive searches for non-clinical data on the biological activity and mechanistic profile of the chemical compound this compound have yielded limited specific research findings. Publicly available scientific literature does not currently provide in-depth information regarding its molecular targets, ligand-target interactions, or its effects on cellular signaling pathways.

Furthermore, there is a notable absence of published studies employing proteomic, transcriptomic, or metabolomic approaches to investigate the biological effects of this compound. Consequently, a detailed analysis based on the requested outline of its non-clinical pharmacology cannot be constructed at this time.

Further research would be necessary to identify and characterize the molecular interactions and downstream biological consequences of this specific indole derivative. Without such studies, any discussion of its biological activity would be purely speculative.

Advanced Analytical Methodologies for 4 Fluoro 6 Hydroxyindole 3 Carboxaldehyde in Research Matrices

Spectroscopic Characterization Techniques for Structural Elucidation of 4-Fluoro-6-hydroxyindole-3-carboxaldehyde and its Derivatives

Spectroscopic methods are indispensable for determining the precise molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information about the connectivity, mass, and functional groups within the molecule, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound (¹H, ¹³C, ¹⁹F, 2D-NMR)

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments would be required for unambiguous assignment of all atoms.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aldehyde proton (CHO), the N-H proton of the indole (B1671886) ring, the O-H proton of the hydroxyl group, and the aromatic protons. The aldehyde proton typically appears as a singlet at a downfield chemical shift, generally above δ 10.0 ppm. The aromatic protons on the benzene (B151609) ring portion (at positions 5 and 7) would show splitting patterns influenced by the adjacent fluorine and hydroxyl groups. The proton at position 2 of the indole ring would appear as a singlet or a narrow triplet, coupled to the N-H proton.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde is the most downfield signal, expected around 185 ppm. The carbon atom bonded to the fluorine (C-4) would appear as a doublet due to one-bond C-F coupling, which is typically large (around 250 Hz). rsc.org Other aromatic carbons would also exhibit smaller couplings to the fluorine atom.

¹⁹F NMR: Fluorine-19 NMR is highly specific and sensitive for fluorine-containing compounds. A single signal would be expected for the fluorine atom at the C-4 position. Its chemical shift would be indicative of the electronic environment of the fluoro-aromatic system.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to identify adjacent protons in the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the substitution pattern of the indole ring, for instance, by showing correlations from the aldehyde proton to C-3 and C-3a.

To illustrate, the known NMR data for a related compound, 1-ethyl-4-fluoro-1H-indole-3-carbaldehyde, shows the aldehyde proton at δ 10.22 ppm and the C-4 carbon (bonded to fluorine) as a doublet at δ 157.02 ppm with a large coupling constant (JC-F = 250 Hz). rsc.org The introduction of a 6-hydroxy group would be expected to shift the signals of nearby protons and carbons due to its electron-donating nature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Based on Analogues (Note: These are estimated values. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (HMBC) |

| N-H | ~11.0-12.0 (broad s) | - | H1 -> C2, C3, C7a |

| C2-H | ~8.0-8.5 (s) | ~135-140 | H2 -> C3, C3a, C7a |

| C3-CHO | ~10.0-10.5 (s) | ~185 (d) | H(CHO) -> C3, C2 |

| C4 | - | ~155 (d, ¹JCF ≈ 250 Hz) | - |

| C5-H | ~6.8-7.2 (d) | ~100-105 (d) | H5 -> C4, C6, C7 |

| C6-OH | ~9.0-10.0 (broad s) | ~150-155 (d) | - |

| C7-H | ~6.7-7.1 (d) | ~95-100 | H7 -> C5, C6, C7a |

Mass Spectrometry (MS) for Identification and Purity Assessment of this compound

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₉H₆FNO₂), the exact mass would be 179.0383 g/mol . High-Resolution Mass Spectrometry (HRMS) is essential to confirm this elemental composition, distinguishing it from other potential structures with the same nominal mass. For instance, the HRMS data for 1-ethyl-4-fluoro-1H-indole-3-carbaldehyde was used to confirm its formula with high accuracy. rsc.org

Under electron ionization (EI), the parent indole-3-carboxaldehyde (B46971) typically shows a strong molecular ion peak (M⁺) followed by a characteristic loss of a carbonyl group ([M-CO]⁺). massbank.eunist.gov For the target compound, the molecular ion peak at m/z 179 would be expected to be prominent. Subsequent fragmentation would likely involve the loss of CO (m/z 151) and potentially other fragments related to the fluoro and hydroxy substituents. Electrospray ionization (ESI), a softer technique, would likely show the protonated molecule [M+H]⁺ at m/z 180 or the deprotonated molecule [M-H]⁻ at m/z 178. massbank.eu

Table 2: Expected Mass Spectrometry Data for this compound

| Ion Type | Technique | Expected m/z | Description |

| [M]⁺˙ | EI-MS | 179 | Molecular Ion |

| [M-CO]⁺˙ | EI-MS | 151 | Loss of carbonyl group |

| [M+H]⁺ | ESI-MS (+) | 180 | Protonated Molecule |

| [M-H]⁻ | ESI-MS (-) | 178 | Deprotonated Molecule |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

IR Spectroscopy: This technique identifies the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A broad band around 3200-3400 cm⁻¹ would correspond to the O-H stretch of the hydroxyl group and the N-H stretch of the indole. The sharp, strong absorption of the aldehyde C=O group would be expected around 1650-1680 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, and the C-F bond would produce a strong absorption in the 1000-1300 cm⁻¹ range. chemicalbook.com

UV-Vis Spectroscopy: The indole ring system is a strong chromophore. The UV-Vis spectrum of indole-3-carboxaldehyde shows absorption maxima related to its extended π-conjugated system. unifi.it The presence of a hydroxyl group (an auxochrome) at the 6-position and a fluorine atom at the 4-position would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound due to their influence on the electronic structure of the chromophore.

Chromatographic Separation and Quantification of this compound in Complex Samples

Chromatographic methods are essential for separating the target compound from impurities, reaction byproducts, or complex biological matrices, and for its quantification.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

HPLC is the premier technique for the analysis of non-volatile or thermally sensitive compounds like substituted indoles. A reversed-phase HPLC method would be most suitable for this compound.

Method Development: A typical method would use a C18 stationary phase. The mobile phase would likely consist of a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov The presence of the polar hydroxyl group and the acidic N-H proton means that controlling the pH of the mobile phase is crucial for achieving sharp, symmetrical peaks. nih.govpsu.edu Isocratic or gradient elution could be employed to achieve optimal separation from related impurities. Detection would typically be performed using a UV detector set to one of the compound's absorption maxima, or a fluorescence detector if the compound is naturally fluorescent, a common property of indoles. nih.gov

Table 3: Example HPLC Conditions for Analysis of Hydroxyindoles

| Parameter | Condition | Reference |

| Column | C18 (Reversed-Phase) | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile / Phosphate Buffer | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV (e.g., 280 nm) or Fluorescence | researchgate.netnih.gov |

| Temperature | 30 °C | researchgate.net |

Gas Chromatography (GC) Applications for Volatile Derivatives of this compound

Direct analysis of this compound by GC is challenging due to its low volatility and the presence of active hydrogen atoms (N-H and O-H). These characteristics lead to poor peak shape and thermal degradation in the GC inlet and column.

Therefore, derivatization is a mandatory prerequisite for GC analysis. The N-H and O-H groups must be converted into less polar, more volatile functional groups. Common derivatization strategies include:

Silylation: Reaction with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers and amines.

Acylation: Reaction with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA) to form stable, volatile esters and amides. nih.gov

Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS). This approach allows for both quantification and structural confirmation based on the mass spectrum of the derivative. The use of fluorinated acylating agents can significantly enhance sensitivity when using an electron-capture detector (ECD). nih.gov

Hyphenated Techniques (LC-MS/MS, GC-MS) for Trace Analysis of this compound in Biological and Environmental Research Samples

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the selective and sensitive analysis of target compounds in intricate matrices. For this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the premier technique for quantifying non-volatile, polar compounds like this compound in biological and environmental samples. researchgate.net Its high sensitivity and selectivity are achieved by combining the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry.

For the analysis of this compound, a reversed-phase HPLC separation would be optimal. The method would likely employ a C18 column to separate the analyte from matrix components based on its moderate polarity. A gradient elution using a mobile phase of water and methanol or acetonitrile, both containing a small percentage of formic acid to facilitate protonation, would be effective. mdpi.com

Detection by tandem mass spectrometry would be performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. mdpi.com Using a positive electrospray ionization (ESI+) source, the precursor ion would correspond to the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion would generate specific product ions. For this compound (molar mass: 195.15 g/mol ), the expected precursor ion would be at m/z 196.1. Characteristic product ions would result from the fragmentation of the indole ring structure. nih.govnih.gov

A hypothetical set of LC-MS/MS parameters for the analysis is presented below.

| Parameter | Suggested Condition | Rationale |

| Chromatography | ||

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar indole derivatives. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase chromatography. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Standard organic phase; formic acid aids in protonation for ESI+. mdpi.com |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical UHPLC/HPLC systems. |

| Gradient | 10% B to 95% B over 5-10 minutes | Ensures elution of the analyte and separation from matrix interferences. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Indole nitrogen is readily protonated. researchgate.net |

| Precursor Ion [M+H]⁺ | m/z 196.1 | Corresponds to the protonated molecule. |

| Product Ions (MRM) | Transition 1: 196.1 > (e.g., 178.1) Transition 2: 196.1 > (e.g., 149.1) | Quantifier and qualifier ions for confirmation, based on expected loss of H₂O and CO from the hydroxy and aldehyde groups. |

| Collision Energy | Optimized experimentally (e.g., 15-30 eV) | Energy required to produce characteristic and stable fragments. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for volatile and thermally stable compounds. However, the hydroxyl and indole N-H groups of this compound make it non-volatile and prone to thermal degradation. Therefore, a derivatization step is mandatory to increase its volatility and thermal stability. nih.gov Silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would be effective, converting the -OH and -NH groups to their trimethylsilyl (TMS) ethers and amines, respectively.

Following derivatization, the resulting compound can be analyzed by GC-MS. Electron ionization (EI) would likely be used, leading to extensive and reproducible fragmentation patterns that are useful for structural confirmation. The fragmentation would be influenced by the fluorinated indole core and the TMS groups. nih.gov

X-ray Crystallography and Solid-State Analysis of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and the conformation of the this compound molecule. Furthermore, it reveals the packing of molecules within the crystal lattice, which is governed by intermolecular interactions. acs.org

For this compound, single crystals suitable for X-ray diffraction could be grown by slow evaporation of a solution in an appropriate solvent. The resulting crystallographic data would be crucial for understanding its solid-state properties. The key interactions expected to be observed in the crystal structure are hydrogen bonding and π-π stacking. acs.orgbit.edu.cn

The 6-hydroxy group and the indole N-H group are strong hydrogen bond donors, while the oxygen atom of the 3-carboxaldehyde group is a hydrogen bond acceptor. These functionalities would likely lead to the formation of an extensive hydrogen-bonding network, significantly influencing the crystal packing and physical properties of the solid. The fluorine atom could also participate in weaker C-H···F hydrogen bonds.

A summary of potential intermolecular interactions is provided in the table below.

| Interaction Type | Participating Groups | Significance |

| Hydrogen Bond (Strong) | O-H···O=C, N-H···O=C | Governs the primary packing arrangement and contributes significantly to lattice energy. acs.org |

| π-π Stacking | Indole Ring ↔ Indole Ring | Contributes to crystal stability through aromatic interactions. |

| Halogen-related | C-F···H-C or C-F···π | Weaker interactions that can influence the finer details of the molecular packing. |

Analysis of co-crystals, where this compound is crystallized with another compound (a co-former), could also be performed. This would explore how the intermolecular interactions can be systematically modified, potentially altering the physical properties of the solid, such as solubility and stability.

Electrochemical Methods for the Detection and Characterization of this compound

Electrochemical methods, particularly voltammetric techniques, offer a sensitive and low-cost approach for the analysis of electroactive compounds. The 6-hydroxyindole (B149900) moiety of this compound is expected to be electrochemically active and can be readily oxidized. niscpr.res.in

Techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) using a glassy carbon electrode (GCE) would be suitable for its characterization and quantification. nih.govabechem.com The oxidation of the hydroxyindole group is typically an irreversible, pH-dependent process involving the transfer of electrons and protons. niscpr.res.inabechem.com

The presence of the electron-withdrawing fluorine atom and carboxaldehyde group on the indole ring is expected to make the oxidation more difficult compared to unsubstituted 4-hydroxyindole (B18505) or 5-hydroxyindole. niscpr.res.in This would result in a shift of the oxidation peak potential to more positive values. The study of the relationship between peak potential and pH can provide insights into the number of protons involved in the electrochemical reaction.

A proposed set of parameters for the voltammetric analysis is outlined below.

| Parameter | Suggested Condition | Rationale |

| Technique | Differential Pulse Voltammetry (DPV) | Offers higher sensitivity and better resolution than Cyclic Voltammetry for quantification. nih.gov |

| Working Electrode | Glassy Carbon Electrode (GCE) | Provides a wide potential window and is commonly used for the oxidation of organic molecules. nih.gov |

| Reference Electrode | Ag/AgCl | Standard reference electrode. |

| Supporting Electrolyte | Phosphate Buffer Solution (e.g., pH 7.0) | Allows for pH control, which is crucial for the redox reaction of hydroxyindoles. niscpr.res.inabechem.com |

| Potential Range | e.g., 0.0 V to +1.0 V vs. Ag/AgCl | Should encompass the oxidation potential of the hydroxyindole moiety. |

| Expected Outcome | A well-defined oxidation peak. The peak current would be proportional to the concentration of the analyte. | The peak potential provides qualitative information, while the peak current allows for quantification. researchgate.net |

Development of Bioanalytical Methods for this compound in Preclinical Biological Matrices

The development of a robust bioanalytical method is essential for studying the pharmacokinetics and metabolism of this compound in preclinical research. LC-MS/MS is the gold standard for this purpose due to its superior sensitivity, selectivity, and speed. nih.govmdpi.com A typical method development and validation would involve several key stages.

Sample Preparation: The goal is to extract the analyte from complex biological matrices like plasma, serum, or tissue homogenates while removing proteins and other interfering substances. nih.gov Common techniques include:

Protein Precipitation (PPT): A simple method where a cold organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins.

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE): Provides cleaner extracts by using a solid sorbent to retain the analyte, which is then eluted with a solvent.

Method Validation: Once the LC-MS/MS conditions and sample preparation are optimized, the method must be validated according to regulatory guidelines. This ensures that the method is reliable for its intended purpose.

A summary of a typical bioanalytical validation plan is provided below.

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Linearity & Range | The concentration range over which the assay is accurate and precise. | A calibration curve with a correlation coefficient (r²) ≥ 0.99. |

| Accuracy & Precision | The closeness of measured values to the true value (accuracy) and the variability of measurements (precision). | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ), and accuracy (%RE) within ±15% (±20% at LLOQ). researchgate.net |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met. |

| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible across the concentration range. |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The matrix factor should be consistent across different lots of the biological matrix. |

| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions. | Analyte concentration should remain within ±15% of the initial concentration. |

The development of such a validated bioanalytical method would be critical for advancing the preclinical evaluation of this compound.

Emerging Applications and Role of 4 Fluoro 6 Hydroxyindole 3 Carboxaldehyde in Advanced Materials and Chemical Probes

Related Indole-3-Carboxaldehydes as Building Blocks in Complex Organic Synthesis

Indole-3-carboxaldehyde (B46971) and its derivatives are recognized as significant intermediates in organic synthesis. They serve as foundational structures for the preparation of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. For instance, 6-fluoroindole-3-carboxaldehyde (B1296172) is highlighted as an important raw material and intermediate in these synthetic applications. google.comfishersci.comchemicalbook.com The reactivity of the aldehyde group allows for various chemical transformations, making these compounds versatile building blocks. Similarly, 4-fluoro-1H-indole-3-carbaldehyde is a valued precursor for developing pharmaceuticals and agrochemicals due to its unique fluorine substitution, which facilitates the introduction of diverse functional groups. chemimpex.com

Integration of Related Indole-3-Carboxaldehydes into Functional Materials

The indole (B1671886) scaffold is a key component in the design of fluorescent probes and sensors for biological imaging. 4-Hydroxyindole-3-carboxaldehyde, a plant metabolite, has been utilized in the synthesis of fluorescent probes. sigmaaldrich.com Furthermore, 4-fluoro-1H-indole-3-carbaldehyde is employed in the development of fluorescent dyes and materials, underscoring its relevance in materials science. chemimpex.com The inherent fluorescence of some indole derivatives and the ability to modify their electronic properties through substitution make them suitable for creating sensors that can detect specific analytes or changes in the cellular environment.

The distinct chemical and electronic properties of fluorinated indole derivatives make them attractive for applications in materials science. 4-Fluoro-1H-indole-3-carbaldehyde, for example, contributes to the creation of advanced materials with unique electronic properties that are useful in the field of organic electronics. chemimpex.com The ability to tune the electronic characteristics of the indole ring through the strategic placement of substituents like fluorine is a key factor in their utility in these advanced applications.

Related Indole-3-Carboxaldehydes as a Scaffold for Agrochemicals or Industrial Chemicals

Both 6-fluoroindole-3-carboxaldehyde and 4-fluoro-1H-indole-3-carbaldehyde are identified as important intermediates in the synthesis of agrochemicals. google.comfishersci.comchemimpex.com The indole core is a common motif in bioactive molecules, and the introduction of a fluorine atom can significantly alter the biological activity and physicochemical properties of the resulting compounds, a desirable feature in the development of new agrochemical products.

Role of Related Indole-3-Carboxaldehydes in Catalyst Development or Ligand Design for Organometallic Reactions

While direct application of these specific indole aldehydes in catalyst development is not prominently documented in the provided search results, their structural features suggest potential utility. The indole nitrogen and the aldehyde oxygen can act as coordination sites for metal ions, making them potential candidates for ligand design in organometallic chemistry. The synthesis of various functionalized indole derivatives provides a toolbox for chemists to design ligands with specific electronic and steric properties for catalytic applications.

Future Research Directions and Challenges for 4 Fluoro 6 Hydroxyindole 3 Carboxaldehyde

Development of Novel and Sustainable Synthetic Routes for Scalable Production of 4-Fluoro-6-hydroxyindole-3-carboxaldehyde

A significant hurdle in the widespread investigation of many complex indole (B1671886) derivatives is the lack of efficient and scalable synthetic methods. numberanalytics.com Traditional methods for synthesizing substituted indoles, such as the Fischer indole synthesis, can be limited by harsh reaction conditions, low yields, and the use of hazardous reagents. scienceinfo.com For a polysubstituted indole like this compound, achieving regiocontrol is a major challenge. nih.gov Future research must, therefore, focus on developing novel and sustainable synthetic strategies.

Key areas for exploration include:

Green Chemistry Approaches : The development of environmentally benign synthetic protocols is crucial. researchgate.netunica.it This could involve the use of greener solvents like water, biodegradable catalysts, and energy-efficient reaction conditions, such as microwave-assisted synthesis. tandfonline.comtandfonline.comopenmedicinalchemistryjournal.com Mechanochemical methods, which are solvent-free, also present a promising eco-friendly alternative. unica.itrsc.org

Catalytic Systems : Investigating novel catalysts, including metal-based and organocatalysts, could lead to more efficient and selective syntheses. organic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex indole skeletons. beilstein-journals.org

Multicomponent Reactions (MCRs) : MCRs offer a powerful strategy for building molecular complexity in a single step from simple starting materials. nih.govrsc.org Designing an MCR that assembles the this compound core could significantly improve synthetic efficiency and atom economy. nih.govresearchgate.net

Flow Chemistry : For scalable production, transitioning from batch to continuous flow synthesis could offer better control over reaction parameters, improved safety, and higher throughput.

Overcoming the challenges in synthesizing this molecule in a cost-effective, scalable, and sustainable manner is the first step toward unlocking its full potential.

Comprehensive Exploration of this compound's Chemical Space and Derivatization

The specific functional groups on this compound—the fluoro, hydroxyl, and aldehyde moieties—are ripe for chemical modification. A thorough exploration of its chemical space through derivatization is essential to establish structure-activity relationships (SAR) for any of its potential applications. researchgate.net

Future research should focus on:

Systematic Derivatization : A library of analogs should be synthesized by systematically modifying each functional group. For example, the aldehyde could be converted to other functional groups like carboxylic acids, amines, or alcohols. The hydroxyl group could be alkylated or acylated, and the fluorine atom's position could be varied to study its effect on the molecule's properties.

Bioisosteric Replacement : The fluorine and hydroxyl groups could be replaced with other bioisosteres to fine-tune the compound's electronic and steric properties, which could, in turn, affect its biological activity and pharmacokinetic profile.

Computational Modeling : In silico methods can be employed to predict the properties of virtual derivatives, helping to prioritize the synthesis of the most promising analogs.

A comprehensive library of derivatives would be invaluable for screening for various biological activities and for developing new materials. mdpi.com

Advanced Mechanistic Studies on this compound's Biological Interactions and Target Validation

Given that many indole derivatives exhibit significant biological activity, it is plausible that this compound could have therapeutic potential. nih.govmdpi.comresearchgate.net Should initial screenings reveal any biological effects, a deep dive into its mechanism of action will be necessary.

Key research directions in this area include:

Target Identification : If the compound shows, for example, anticancer activity, identifying its molecular target(s) is paramount. nih.govmdpi.com Modern techniques for target identification include affinity chromatography, proteomic analysis, and in silico target prediction. danaher.comnih.gov

Target Validation : Once a potential target is identified, it must be validated to confirm that its modulation is responsible for the observed biological effect. sygnaturediscovery.com This can be achieved through genetic methods like RNA interference (RNAi) or CRISPR-Cas9 to knockdown the target gene, followed by observing if this mimics the effect of the compound. fiveable.menih.gov

Biophysical and Structural Studies : Techniques such as X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound bound to its target. This would provide invaluable insights into the binding mode and facilitate further structure-based drug design.

A thorough understanding of the compound's biological interactions is critical for its potential development as a therapeutic agent.

Integration of this compound into Multi-component Systems and Hybrid Materials for Enhanced Functionality

The functional groups on this compound make it an attractive building block for the creation of more complex molecular architectures and functional materials.

Future research could explore:

Polymer Synthesis : The indole nucleus can be incorporated into polymers, and the functional groups of this specific indole could be used for polymerization or for post-polymerization modification. rsc.org Such indole-based polymers could have interesting electronic or optical properties. nih.gov

Nanoparticle Functionalization : The compound could be used to functionalize the surface of nanoparticles, potentially conferring specific biological targeting capabilities or creating novel sensors. nih.govacs.org For instance, indole-carbonized polymer dots have been used to improve the performance of organic solar cells. acs.org

Development of Hybrid Materials : By integrating this compound into metal-organic frameworks (MOFs) or other hybrid materials, it may be possible to create materials with unique catalytic, sensing, or adsorptive properties.

The versatility of this compound as a synthon opens up a wide range of possibilities in materials science.

Addressing Specific Challenges in this compound Research

Several specific challenges will need to be addressed to fully realize the potential of this compound.

These challenges and the corresponding research needs are:

Enhancing Selectivity : For therapeutic applications, achieving high selectivity for the desired biological target over other proteins is crucial to minimize off-target effects and potential toxicity. acs.org SAR studies will be key to designing more selective analogs.